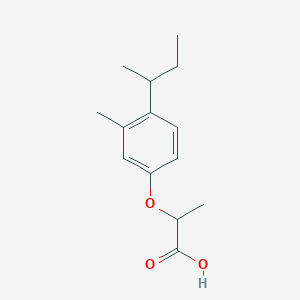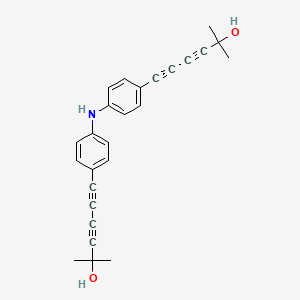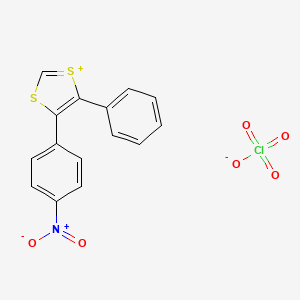![molecular formula C15H30O4 B14354055 2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 93177-41-4](/img/structure/B14354055.png)
2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane is an organic compound with the molecular formula C14H28O4. It is a member of the oxirane family, characterized by the presence of an epoxide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane typically involves the reaction of 1-methoxy-3-(octyloxy)propan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction is usually carried out under mild conditions to avoid side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane involves the reactivity of the epoxide group. The epoxide ring is highly strained and can readily react with nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules or synthetic polymers, imparting new properties and functionalities.
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, [(2-propenyloxy)methyl]-: Another epoxide compound with similar reactivity but different substituents.
1-Propene, 3-methoxy-2-methyl-: A related compound with a different alkoxy group.
1-Methoxy-3-phenylamino-propan-2-ol: A compound with a similar backbone but different functional groups.
Uniqueness
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both methoxy and octyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Número CAS |
93177-41-4 |
|---|---|
Fórmula molecular |
C15H30O4 |
Peso molecular |
274.40 g/mol |
Nombre IUPAC |
2-[(1-methoxy-3-octoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C15H30O4/c1-3-4-5-6-7-8-9-17-11-14(10-16-2)18-12-15-13-19-15/h14-15H,3-13H2,1-2H3 |
Clave InChI |
WSBHQWGADRFRJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(COC)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
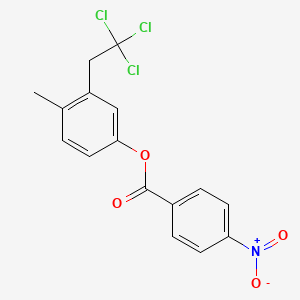
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
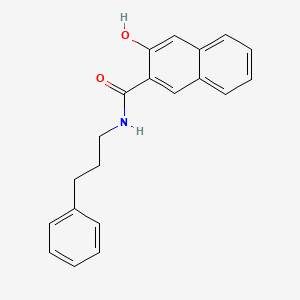
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
